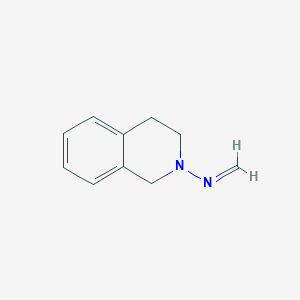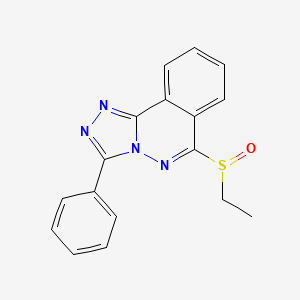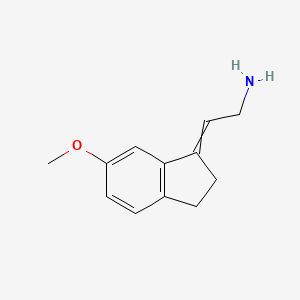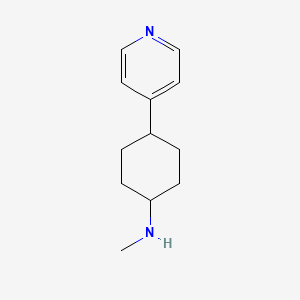
Phosphorous diphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorous diphenyl ester, also known as diphenylphosphinic acid, is an organophosphorus compound with the chemical formula (C₆H₅)₂P(O)OH. This compound is characterized by the presence of two phenyl groups attached to a phosphorus atom, which is also bonded to a hydroxyl group and an oxygen atom. It is a white crystalline solid that is soluble in organic solvents and exhibits unique chemical properties due to the presence of the phosphorus atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphorous diphenyl ester can be synthesized through several methods. One common method involves the reaction of diphenylphosphine oxide with an oxidizing agent such as hydrogen peroxide or a halogen. The reaction typically occurs under mild conditions and yields diphenylphosphinic acid as the primary product.
Industrial Production Methods: On an industrial scale, phosphorous acid diphenyl is produced by the oxidation of diphenylphosphine. This process involves the use of oxidizing agents like hydrogen peroxide or chlorine in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Phosphorous diphenyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diphenylphosphinic acid.
Reduction: It can be reduced to form diphenylphosphine.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, chlorine.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed:
Oxidation: Diphenylphosphinic acid.
Reduction: Diphenylphosphine.
Substitution: Various substituted phosphinic acids.
Scientific Research Applications
Phosphorous diphenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds.
Biology: It is used in the study of enzyme mechanisms and as a probe for studying biological phosphorus metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphorous acid diphenyl involves its ability to donate and accept electrons, making it a versatile reagent in various chemical reactions. The phosphorus atom in the compound can form stable bonds with other elements, allowing it to participate in a wide range of chemical processes. In biological systems, it can interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Phosphorous diphenyl ester can be compared with other similar compounds such as:
Phosphoric Acid Diphenyl: Similar in structure but contains an additional oxygen atom bonded to the phosphorus.
Phosphinic Acid Diphenyl: Lacks the hydroxyl group present in phosphorous acid diphenyl.
Phosphonic Acid Diphenyl: Contains two hydroxyl groups bonded to the phosphorus atom.
Uniqueness: this compound is unique due to its specific arrangement of phenyl groups and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity compared to other phosphorus-containing compounds.
Properties
Molecular Formula |
C12H11O3P |
|---|---|
Molecular Weight |
234.19 g/mol |
IUPAC Name |
diphenyl hydrogen phosphite |
InChI |
InChI=1S/C12H11O3P/c13-16(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10,13H |
InChI Key |
FYOYCZHNDCCGCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Diazabicyclo[4.1.0]heptane-2,5-dione, 3,7,7-trimethyl-](/img/structure/B8589379.png)
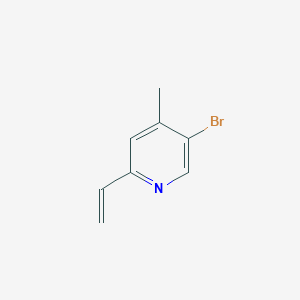
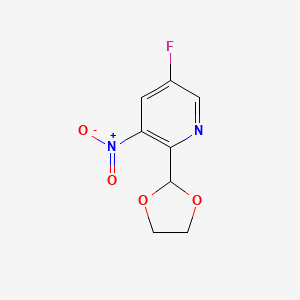


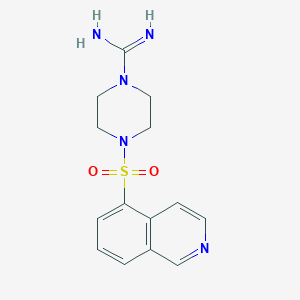
![Carbamic acid,n-[2-amino-4-(1-methylethyl)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8589435.png)
